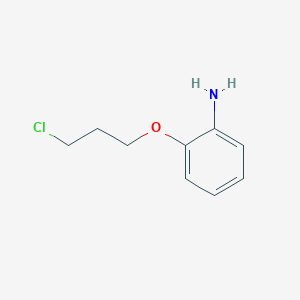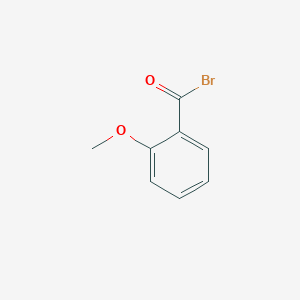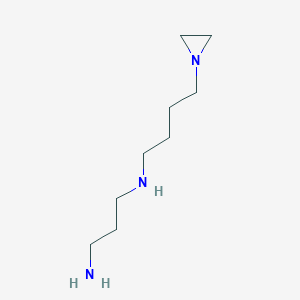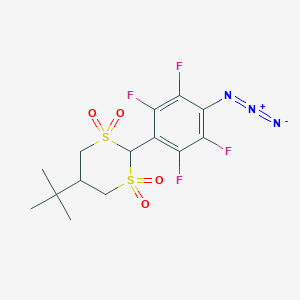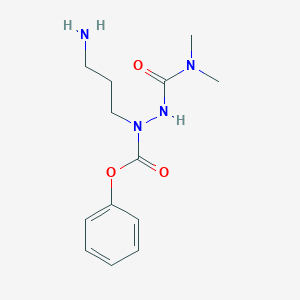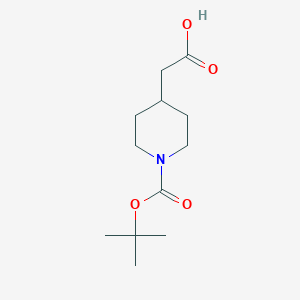
1-Boc-piperidin-4-ylacetic acid
Vue d'ensemble
Description
“1-Boc-piperidin-4-ylacetic acid” is a chemical compound with the molecular formula C12H20NO4 . It is a crystalline powder that is white to off-white in color . This compound is part of the piperidines class of organic compounds .
Molecular Structure Analysis
The IUPAC name for this compound is 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate . The molecular weight of the compound is 243.3000 g/mol . The SMILES representation of the compound is CC©©OC(=O)N1CCC(CC([O-])=O)CC1 .Physical And Chemical Properties Analysis
“1-Boc-piperidin-4-ylacetic acid” appears as a crystalline powder that is white to off-white in color . It has a melting point range of 96°C to 102°C . The compound conforms to the infrared spectrum .Applications De Recherche Scientifique
Therapeutic Applications in Behavioral Studies
- 1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-piperidin-4-ylacetic acid, shows potential in reducing binge-eating behavior and exhibiting anxiolytic effects in rats. This indicates possible applications in addressing eating disorders and anxiety-related conditions (Guzmán-Rodríguez et al., 2021).
Chemical Synthesis and Reactivity
- The compound has been used in the enantioselective deprotonation process, particularly in studies involving asymmetric deprotonation and lithiation-substitution, highlighting its utility in stereochemical control in organic synthesis (Bailey et al., 2002).
- Its derivatives have been involved in the synthesis of 4-trifluoromethyl-2-quinolinones, demonstrating its use in the development of complex organic compounds (Leroux et al., 2006).
Structural and Molecular Studies
- Studies on the molecular structure and spectroscopic properties of 1-Boc-piperidin-4-ylacetic acid derivatives have been conducted, which are crucial for understanding the chemical behavior and potential applications in pharmaceutical chemistry (Janani et al., 2020).
- The compound's role in the synthesis of specific muscarinic agonists has been explored, indicating its significance in medicinal chemistry for developing targeted therapies (Ashwood et al., 1995).
Catalytic and Synthetic Applications
- It has been used in palladium-catalyzed C5(sp3)-H arylation processes, showing its versatility in catalytic reactions for synthesizing complex molecules (Van Steijvoort et al., 2016).
- Research on orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, synthesized from 1-Boc-piperidin-4-ylacetic acid, highlights its use in the development of important building blocks in drug discovery (Košak et al., 2014).
Potential in Corrosion Inhibition
- Piperidin-1-yl-phosphonic acid, a related compound, has been identified as an effective inhibitor for iron corrosion in certain conditions, suggesting possible industrial applications of 1-Boc-piperidin-4-ylacetic acid derivatives in material science (Amar et al., 2006).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin, wash with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn. If it gets in the eyes, rinse cautiously with water for several minutes .
Orientations Futures
Piperidines, including “1-Boc-piperidin-4-ylacetic acid”, are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFLMSIMHISJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363715 | |
| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-piperidin-4-ylacetic acid | |
CAS RN |
157688-46-5 | |
| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-BOC-Piperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

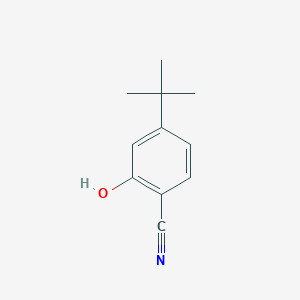
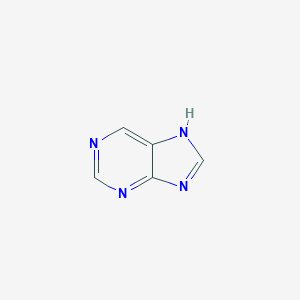
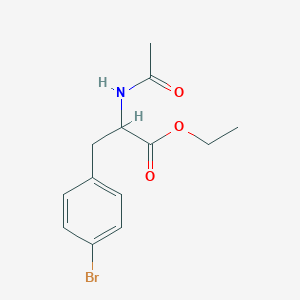
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)
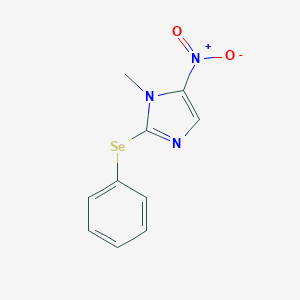
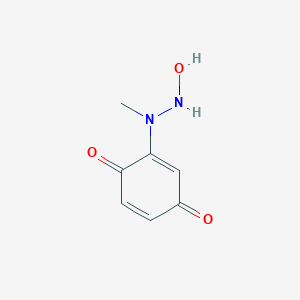
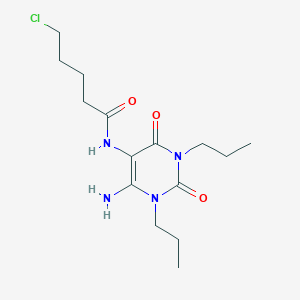
![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)
